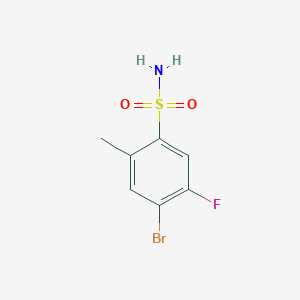

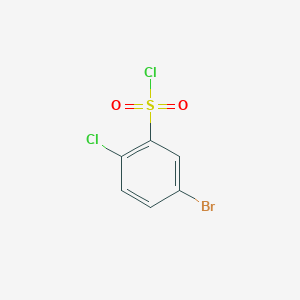

4-Bromo-5-fluoro-2-methylbenzenesulfonamide

Vue d'ensemble

Description

“4-Bromo-5-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S . It has a molecular weight of 268.11 g/mol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-fluoro-2-methylbenzenesulfonamide” is represented by the formula C7H7BrFNO2S . The exact structure would require more specific information or a detailed structural analysis.Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Studies Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and corrosion inhibition properties of related piperidine derivatives on the corrosion of iron. This research highlights the potential of using these derivatives in corrosion prevention, with the adsorption behaviors on Fe surfaces suggesting a ranking in inhibition efficiency that aligns with experimental data (Kaya et al., 2016).

Synthesis of COX-2 Inhibitors Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including the introduction of fluorine atoms, has led to the identification of potent and selective COX-2 inhibitors. These compounds, particularly JTE-522, have shown promise in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, currently in phase II clinical trials (Hashimoto et al., 2002).

Fluorination Techniques Studies have demonstrated the fluorination of specific derivatives using N-fluorobenzenesulfonimide (NFSI), leading to both anticipated and unique fluorothiazole formations. This process illustrates the potential for selective monofluorination and trifluorination in synthetic chemistry (Hatfield et al., 2013).

Photochemical Properties for Photodynamic Therapy The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups have shown promising photochemical properties. These properties are highly relevant for photodynamic therapy applications, particularly in the treatment of cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Spectroscopic Analysis of Halogenated Benzenesulfonamides A comprehensive study on para-halogen benzenesulfonamides has been conducted to understand the effects of halogen substituents on their structural properties. This includes vibrational frequencies, NMR chemical shifts, and geometric parameters, offering insight into their potential applications in various fields of chemistry (Karabacak et al., 2009).

HIV-1 Infection Prevention Research on methylbenzenesulfonamide CCR5 antagonists highlights their potential as small molecular antagonists for preventing human HIV-1 infection. This area of study is crucial for developing new strategies to combat HIV/AIDS (Cheng De-ju, 2015).

Propriétés

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFVZKPDXJZGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluoro-2-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)

![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)

![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)